Cas no 1311916-24-1 (2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine)

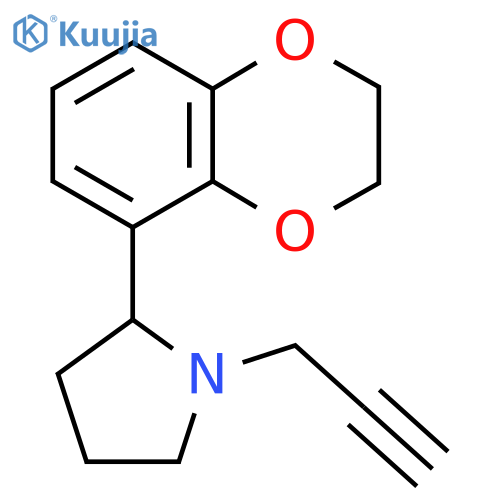

1311916-24-1 structure

商品名:2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine 化学的及び物理的性質

名前と識別子

-

- 2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-prop-2-ynylpyrrolidine

- Z1070723112

- 2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine

- 1311916-24-1

- EN300-26622875

- AKOS033021131

- 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine

-

- インチ: 1S/C15H17NO2/c1-2-8-16-9-4-6-13(16)12-5-3-7-14-15(12)18-11-10-17-14/h1,3,5,7,13H,4,6,8-11H2

- InChIKey: UFTFEFIMPTVQIH-UHFFFAOYSA-N

- ほほえんだ: O1CCOC2C=CC=C(C1=2)C1CCCN1CC#C

計算された属性

- せいみつぶんしりょう: 243.125928785g/mol

- どういたいしつりょう: 243.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 335

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 21.7Ų

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26622875-0.25g |

2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine |

1311916-24-1 | 95.0% | 0.25g |

$708.0 | 2025-03-20 | |

| Enamine | EN300-26622875-0.1g |

2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine |

1311916-24-1 | 95.0% | 0.1g |

$678.0 | 2025-03-20 | |

| Enamine | EN300-26622875-1g |

2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine |

1311916-24-1 | 90% | 1g |

$770.0 | 2023-09-12 | |

| Enamine | EN300-26622875-10g |

2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine |

1311916-24-1 | 90% | 10g |

$3315.0 | 2023-09-12 | |

| Enamine | EN300-26622875-0.05g |

2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine |

1311916-24-1 | 95.0% | 0.05g |

$647.0 | 2025-03-20 | |

| Enamine | EN300-26622875-5g |

2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine |

1311916-24-1 | 90% | 5g |

$2235.0 | 2023-09-12 | |

| Enamine | EN300-26622875-0.5g |

2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine |

1311916-24-1 | 95.0% | 0.5g |

$739.0 | 2025-03-20 | |

| Enamine | EN300-26622875-5.0g |

2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine |

1311916-24-1 | 95.0% | 5.0g |

$2235.0 | 2025-03-20 | |

| Enamine | EN300-26622875-10.0g |

2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine |

1311916-24-1 | 95.0% | 10.0g |

$3315.0 | 2025-03-20 | |

| Enamine | EN300-26622875-2.5g |

2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine |

1311916-24-1 | 95.0% | 2.5g |

$1509.0 | 2025-03-20 |

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine 関連文献

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Karishma Bhardwaj,Sajan Pradhan,Siddhant Basel,Mitchell Clarke,Surakcha Thapa,Pankaj Roy,Sukanya Borthakur,Lakshi Saikia,Amit Shankar,Anand Pariyar,Sudarsan Tamang Dalton Trans., 2020,49, 15425-15432

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

1311916-24-1 (2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine) 関連製品

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量